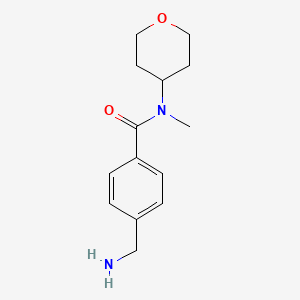
4-(aminomethyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(aminometil)-N-metil-N-(tetrahidro-2H-piran-4-il)benzamida es un compuesto orgánico sintético que ha despertado interés en diversos campos de la investigación científica. Este compuesto presenta un núcleo de benzamida con un grupo aminometil y un sustituyente tetrahidro-2H-piran-4-il, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(aminometil)-N-metil-N-(tetrahidro-2H-piran-4-il)benzamida suele implicar varios pasos. Un método común incluye la reacción de tetrahidro-2H-piran-4-ilmetanamina con un derivado de cloruro de benzoilo en condiciones controladas. La reacción suele llevarse a cabo en un disolvente orgánico como el tetrahidrofurano (THF) a bajas temperaturas para garantizar la estabilidad de los productos intermedios .
Métodos de producción industrial
En entornos industriales, la producción de este compuesto puede implicar el uso de reactores automatizados y sistemas de flujo continuo para optimizar el rendimiento y la pureza. El proceso suele incluir pasos de purificación como la recristalización y la cromatografía para aislar el producto deseado .
Análisis De Reacciones Químicas
Tipos de reacciones
4-(aminometil)-N-metil-N-(tetrahidro-2H-piran-4-il)benzamida experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en THF o éter.
Sustitución: Haluros de alquilo en presencia de una base como la trietilamina.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas primarias .
Aplicaciones Científicas De Investigación
4-(aminometil)-N-metil-N-(tetrahidro-2H-piran-4-il)benzamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como sonda bioquímica.
Medicina: Se explora su potencial terapéutico en el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 4-(aminometil)-N-metil-N-(tetrahidro-2H-piran-4-il)benzamida implica su interacción con objetivos moleculares específicos. El grupo aminometil puede formar enlaces de hidrógeno con macromoléculas biológicas, mientras que el núcleo de benzamida puede participar en interacciones π-π con residuos aromáticos. Estas interacciones pueden modular la actividad de enzimas o receptores, dando lugar a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
- 4-(aminometil)tetrahidro-2H-piran-4-ilmetanol
- 4-aminotetrahidropirano
Unicidad
En comparación con compuestos similares, 4-(aminometil)-N-metil-N-(tetrahidro-2H-piran-4-il)benzamida es único debido a su núcleo de benzamida, que proporciona sitios adicionales para la modificación química y la interacción con objetivos biológicos. Esto lo convierte en un compuesto valioso para el desarrollo de nuevos agentes terapéuticos y herramientas bioquímicas .
Propiedades
Fórmula molecular |
C14H20N2O2 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
4-(aminomethyl)-N-methyl-N-(oxan-4-yl)benzamide |
InChI |
InChI=1S/C14H20N2O2/c1-16(13-6-8-18-9-7-13)14(17)12-4-2-11(10-15)3-5-12/h2-5,13H,6-10,15H2,1H3 |
Clave InChI |
OIUNKLNUQPSUHO-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCOCC1)C(=O)C2=CC=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















